molecular formula C10H13NO5S B13002780 2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanol

2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanol

Cat. No.: B13002780
M. Wt: 259.28 g/mol
InChI Key: BNMYPBZTSVBELB-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanol is an organic compound characterized by the presence of an ethylsulfonyl group, a nitrophenyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanol typically involves the reaction of 3-nitrobenzaldehyde with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition mechanism, followed by reduction to yield the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The ethylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the ethylsulfonyl group.

Major Products Formed

    Oxidation: 2-(Ethylsulfonyl)-1-(3-nitrophenyl)acetaldehyde or 2-(Ethylsulfonyl)-1-(3-nitrophenyl)acetic acid.

    Reduction: 2-(Ethylsulfonyl)-1-(3-aminophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfonyl)-1-(3-nitrophenyl)ethanol
  • 2-(Ethylsulfonyl)-1-(4-nitrophenyl)ethanol
  • 2-(Ethylsulfonyl)-1-(3-nitrophenyl)propanol

Uniqueness

2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanol is unique due to the specific positioning of the ethylsulfonyl and nitrophenyl groups, which influence its reactivity and interactions

Properties

Molecular Formula

C10H13NO5S

Molecular Weight

259.28 g/mol

IUPAC Name

2-ethylsulfonyl-1-(3-nitrophenyl)ethanol

InChI

InChI=1S/C10H13NO5S/c1-2-17(15,16)7-10(12)8-4-3-5-9(6-8)11(13)14/h3-6,10,12H,2,7H2,1H3

InChI Key

BNMYPBZTSVBELB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])O

Origin of Product

United States

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